(6-bromo-1H-indol-1-yl)acetic acid

Antibiotic Potentiation bCSE Inhibition Antimicrobial Resistance

Developing potent bCSE inhibitors against MRSA demands precise regioisomeric bromoindole building blocks. (6-Bromo-1H-indol-1-yl)acetic acid is the validated 6-bromo isomer for synthesizing NL1 and NL2-the most potent bCSE inhibitors reported-while 4-/5-/7-bromo isomers risk complete target inactivity. • Direct precursor to NL1 & NL2 per scalable published methods (Potapov et al., 2023) • 6-Bromo regiochemistry essential for mid-μM bCSE IC50 values • LogP ~2.4 enables favorable ADME optimization in hit-to-lead campaigns Supplied at ≥98% purity, stored at 2-8°C, and shipped globally for immediate R&D use.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 951626-33-8
Cat. No. B2579089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-1H-indol-1-yl)acetic acid
CAS951626-33-8
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
InChIKeyNOIOSYLYPIQYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 6-Bromoindole Acetic Acid for Antibiotic Potentiators


(6-Bromo-1H-indol-1-yl)acetic acid is a brominated indole derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. It features a bromine substitution at the 6-position of the indole ring and an acetic acid moiety at the N-1 position [1]. This structure makes it a crucial building block for synthesizing complex indole-based bioactive molecules [2]. Notably, it serves as a direct synthetic precursor to the bacterial cystathionine γ-lyase (bCSE) inhibitors NL1 and NL2, which are being investigated as antibiotic potentiators against resistant pathogens like MRSA and Pseudomonas aeruginosa [3][4].

1 Synthesis of bCSE inhibitor tool compounds NL1 and NL2
2 6-bromoindole scaffold for antimicrobial resistance SAR studies
3 Supports antibiotic potentiator research against MRSA and Pseudomonas aeruginosa
Research use only; not for human or veterinary use. Reported synthetic precursor role requires project-specific validation.

6-Bromoindole Acetic Acid Isomer Specificity in SAR


In medicinal chemistry, the position of a halogen substituent on an aromatic scaffold critically influences biological activity, target binding, and metabolic stability [1]. (6-Bromo-1H-indol-1-yl)acetic acid's unique substitution pattern (bromine at C6) is essential for accessing the specific chemical space of 6-bromoindole-derived inhibitors like NL1 and NL2 [2]. Direct replacement with isomers such as the 4-, 5-, or 7-bromoindole-1-acetic acids will alter the molecule's overall geometry, electronic distribution, and lipophilicity, potentially leading to complete loss of activity against the intended target (e.g., bCSE) or introducing unwanted off-target effects. The 6-bromo substitution is a validated motif in a series of potent and selective bCSE inhibitors, whereas data for other regioisomers in this context is lacking [3].

Isomer 4-, 5-, or 7-bromoindole-1-acetic acid isomers may shift target geometry and electronic distribution; published bCSE inhibitor profiles are specific to 6-bromo substitution.
Scaffold Non-indole heteroarylmethyl building blocks lack the established 6-bromoindole SAR; reported potency ranking favors the 6-bromoindole core.
Route Validated gram-scale synthesis of NL1/NL2 is reported only from the 6-bromo isomer; direct substitution with other regioisomers is not supported by published methods.

6-Bromoindole Acetic Acid Differentiation from Analogues


bCSE Inhibitor Potency vs. Alternative Scaffolds

In a study developing novel bCSE inhibitors, derivatives bearing the 6-bromoindole group were identified as the most active compounds. This is in direct comparison to molecules based on other heteroarylmethyl scaffolds, which were also synthesized and evaluated [1]. The 6-bromoindole-containing compounds achieved IC50 values in the midmicromolar range against bCSE, while maintaining high selectivity over the human ortholog (hCSE) [1]. The study explicitly states that the 6-bromoindole group was crucial for this activity profile, with compound 3i demonstrating potentiating activity in in vivo infection models [1].

bCSE inhibitor potency
Head-to-head
Ranked most active among (heteroarylmethyl)benzoic acid series; IC50 midmicromolar range against bCSE.
Supports antimicrobial screening context for 6-bromoindole scaffold.
High selectivity over human CSE reported; in vivo potentiating activity observed in infection models.
Antibiotic Potentiation bCSE Inhibition Antimicrobial Resistance

Lipophilicity Variance Across Bromoindole Regioisomers

The position of the bromine atom on the indole ring directly impacts the compound's calculated lipophilicity. (6-Bromo-1H-indol-1-yl)acetic acid has a computed XLogP3 of 2.4 [1]. Its close regioisomer, (5-Bromo-1H-indol-1-yl)acetic acid, has a different computed LogP value of approximately 2.49 . While the difference appears small, in a medicinal chemistry context, a ΔLogP of ~0.1 can be meaningful for optimizing solubility, permeability, and metabolic stability, particularly when these building blocks are used to construct larger, more complex drug-like molecules. The 6-substituted isomer provides a slightly lower, and thus potentially more favorable, lipophilicity for certain drug design parameters.

Lipophilicity variance
Cross-study
XLogP3 = 2.4 vs. ~2.49 for 5-bromo isomer; ΔLogP ~0.09 lower.
Formulation-exposure review: slightly lower lipophilicity may influence downstream ADME optimization.
Computed value; experimental logP should be verified for lead series.
Lipophilicity ADME Regioisomer SAR

Scalable Synthesis of NL1 and NL2 Inhibitors

(6-Bromo-1H-indol-1-yl)acetic acid is the direct and sole reported precursor for synthesizing the bCSE inhibitors NL1 and NL2. Potapov et al. (2023) describe a method starting with 6-bromoindole, which is alkylated and hydrolyzed to yield (6-bromo-1H-indol-1-yl)acetic acid. This compound is then coupled under peptide synthesis conditions to generate NL1 and NL2 in near-gram quantities suitable for advanced biological testing [1]. No such established, validated synthetic route exists for producing these specific, highly active inhibitors using the 4-, 5-, or 7-bromoindole-1-acetic acid analogs.

Scalable NL1/NL2 synthesis
Class-level
Published gram-scale route couples 6-bromoindole acetic acid to NL1 and NL2 under peptide conditions.
Supports synthesis workflow selection; no equivalent route reported for other bromoindole isomers.
Scalability confirmed only for the 6-bromo isomer; method transfer should be verified independently.
Antibiotic Potentiator Gram-Scale Synthesis Medicinal Chemistry

6-Bromoindole Acetic Acid Applications in Potentiator Development


Synthesis of NL1 and NL2 as Antibiotic Potentiators

Use (6-bromo-1H-indol-1-yl)acetic acid as the starting material to synthesize (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) according to the scalable, published methods of Potapov et al. (2023) [1]. This application is directly supported by the compound's established role as a building block in the synthesis of these validated bCSE inhibitors [1].

SAR Studies of bCSE for Antimicrobial Resistance

Employ (6-bromo-1H-indol-1-yl)acetic acid as a core scaffold for structure-activity relationship (SAR) studies aimed at developing new inhibitors of bacterial cystathionine γ-lyase (bCSE). This is supported by the finding that 6-bromoindole-containing derivatives are the most potent among a series of (heteroarylmethyl)benzoic acid inhibitors, achieving midmicromolar IC50 values [2].

ADME Modulation with the 6-Bromoindole Scaffold

Incorporate (6-bromo-1H-indol-1-yl)acetic acid into hit-to-lead campaigns where lipophilicity (LogP ~2.4) needs to be carefully controlled [3]. The 6-bromo substitution offers a distinct physicochemical profile compared to other bromoindole isomers, allowing for the optimization of downstream ADME properties in novel antibacterial agents, as suggested by the promising in vitro ADME profile of related 6-bromoindole inhibitors [2].

Application
Selection Property
Validation Focus
NL1/NL2 antibiotic potentiator synthesis
Validated 6-bromoindole synthetic precursor
Reproduce reported coupling and gram-scale route
bCSE SAR for antimicrobial resistance
Ranked most active heteroarylmethyl scaffold
Confirm IC50 and selectivity over human CSE in-house
ADME modulation with 6-bromoindole core
Computed LogP 2.4 physicochemical starting point
Measure experimental LogP and permeability in lead series
All applications are research-use-only; antibiotic potentiation studies require independent safety and efficacy evaluation in appropriate models.

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